N-Methyl-L-DOPA
Overview
Description
N-Methyl-L-DOPA: is a derivative of the amino acid tyrosine It is characterized by the presence of a hydroxyl group at the third position and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA typically involves the hydroxylation of N-methyl-L-tyrosine. One common method is the use of a heme-dependent enzyme, such as SfmD, which catalyzes the regioselective hydroxylation of N-methyl-L-tyrosine to produce this compound . The reaction conditions often include the presence of dioxygen and ascorbate as a cosubstrate.
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. These processes utilize microbial fermentation or enzymatic catalysis to convert N-methyl-L-tyrosine into its hydroxylated form. The use of biocatalysts offers advantages such as high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-L-DOPA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-Methyl-L-DOPA is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving tyrosine derivatives.
Medicine: Its structural similarity to neurotransmitters makes it a valuable compound for drug design .
Industry: The compound is used in the production of various biochemicals and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-Methyl-L-DOPA involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in the hydroxylation and methylation of tyrosine derivatives. The compound’s effects are mediated through its interaction with molecular targets such as tyrosine hydroxylase and other enzymes involved in neurotransmitter synthesis .
Comparison with Similar Compounds
L-tyrosine: The parent compound from which N-Methyl-L-DOPA is derived.
3-Hydroxy-L-tyrosine: A hydroxylated derivative of tyrosine without the methyl group.
N-methyl-L-tyrosine: A methylated derivative of tyrosine without the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. This dual modification enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-(methylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWDCLHLOADPK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635212 | |
Record name | 3-Hydroxy-N-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70152-53-3 | |
Record name | 3-Hydroxy-N-methyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70152-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-N-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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